2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide
CAS No.: 88350-46-3
Cat. No.: VC17306997
Molecular Formula: C15H17ClN2O4
Molecular Weight: 324.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88350-46-3 |
|---|---|
| Molecular Formula | C15H17ClN2O4 |
| Molecular Weight | 324.76 g/mol |
| IUPAC Name | 2-(5-chloroquinolin-8-yl)oxy-N,N-bis(2-hydroxyethyl)acetamide |
| Standard InChI | InChI=1S/C15H17ClN2O4/c16-12-3-4-13(15-11(12)2-1-5-17-15)22-10-14(21)18(6-8-19)7-9-20/h1-5,19-20H,6-10H2 |
| Standard InChI Key | CXBNZCMMOQIHMY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)OCC(=O)N(CCO)CCO)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 5-chloroquinoline moiety linked via an ether bridge to an N,N-bis(2-hydroxyethyl)acetamide group. The chloroquinoline component contributes aromaticity and electron-withdrawing characteristics, while the acetamide side chain introduces hydrogen-bonding capacity and hydrophilicity . Key structural attributes include:
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IUPAC Name: 2-(5-chloroquinolin-8-yl)oxy-N,N-bis(2-hydroxyethyl)acetamide
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Canonical SMILES: C1=CC2=C(C=CC(=C2N=C1)OCC(=O)N(CCO)CCO)Cl
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InChI Key: CXBNZCMMOQIHMY-UHFFFAOYSA-N
Physicochemical Parameters
Critical physicochemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 324.76 g/mol | |
| LogP (Partition Coefficient) | Estimated 2.35–2.75 | |
| Hydrogen Bond Donors | 2 (hydroxyethyl groups) | |
| Hydrogen Bond Acceptors | 6 (amide, ether, hydroxyl) |
The moderate LogP suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility—a desirable trait for drug candidates .
Synthesis and Optimization
Synthetic Pathways
While a direct synthesis protocol for 2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide remains undocumented in public literature, analogous compounds provide methodological insights. For example, the synthesis of 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl)acetamide from eugenol involves:
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Etherification: Formation of an ether bridge using diethanolamine under reflux conditions .
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Amidation: Reaction with acetic anhydride or acyl chlorides to introduce the acetamide group .
Applying similar strategies, the target compound could be synthesized via:
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Step 1: Chlorination of 8-hydroxyquinoline at the 5-position.
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Step 2: Etherification with 2-chloro-N,N-bis(2-hydroxyethyl)acetamide.
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Step 3: Purification via column chromatography or recrystallization .
Biological Activity and Mechanisms
Antimicrobial Properties
Though direct evidence is lacking, structurally related 8-hydroxyquinoline derivatives exhibit broad-spectrum antimicrobial activity. For example, 5-chloro-8-hydroxyquinoline analogs inhibit Staphylococcus aureus (MIC = 4 µg/mL) by disrupting FtsZ-mediated cell division . The hydroxyethyl groups in 2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide may improve solubility, potentially enhancing bioavailability.
Comparative Analysis with Analogous Compounds
Structural Analogues
Key differences between 2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide and related molecules include:
| Compound | Molecular Formula | Bioactivity Highlight |
|---|---|---|
| 2-(5-Chloroquinolin-8-yl)oxy-N,N-dimethylacetamide | C₁₃H₁₃ClN₂O₂ | Moderate antifungal activity |
| 8-Hydroxyquinoline | C₉H₇NO | Broad antimicrobial effects |
| Chloroquine | C₁₈H₂₆ClN₃ | Antimalarial/antiviral use |
The hydroxyethyl groups in the target compound reduce LogP by ~0.4 compared to dimethylacetamide derivatives, potentially lowering toxicity .
Pharmacokinetic Advantages
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